Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 7-(3-NITROPHENYL)-5-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a tetrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(3-NITROPHENYL)-5-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of N-(3-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction is carried out under specific conditions to ensure the formation of the desired product. The mechanism of the reaction involves the formation of a triazolopyrimidine ring system through cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis, involving the use of appropriate reagents, solvents, and catalysts to achieve high yields and purity. The scalability of the synthesis would depend on optimizing reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(3-NITROPHENYL)-5-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the nitrophenyl position.
Scientific Research Applications
ETHYL 7-(3-NITROPHENYL)-5-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties.
Antitumor Activity: The compound has shown promising antitumor activity against various cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 7-(3-NITROPHENYL)-5-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound also interacts with proteins involved in the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
ETHYL 7-(3-NITROPHENYL)-5-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other triazolopyrimidine derivatives:
- Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate : This compound has a similar core structure but differs in the substituents, which can affect its biological activity and chemical properties.
- Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinone derivatives : These compounds have shown potent antitumor activity and can serve as a comparison for evaluating the efficacy of ETHYL 7-(3-NITROPHENYL)-5-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE.
Properties
Molecular Formula |
C19H16N6O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H16N6O4/c1-2-29-18(26)15-16(12-7-4-3-5-8-12)20-19-21-22-23-24(19)17(15)13-9-6-10-14(11-13)25(27)28/h3-11,17H,2H2,1H3,(H,20,21,23) |
InChI Key |
YBYAOABLFKGMDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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